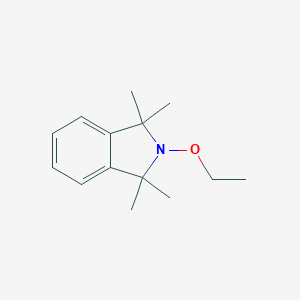

2-Ethoxy-1,1,3,3-tetramethylisoindoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethoxy-1,1,3,3-tetramethylisoindoline, also known as this compound, is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Pharmaceutical Uses

2-Ethoxy-1,1,3,3-tetramethylisoindoline has been studied for its potential therapeutic effects. Research indicates that isoindoline derivatives can be utilized in treating inflammatory diseases and conditions mediated by tumor necrosis factor (TNF) production. For instance, compounds derived from isoindolines have shown efficacy in treating viral infections and autoimmune diseases by inhibiting TNF-mediated pathways .

Case Study: Anti-inflammatory Properties

A study demonstrated that isoindoline derivatives could significantly reduce inflammation in animal models. The administration of these compounds resulted in decreased levels of pro-inflammatory cytokines and improved clinical outcomes in models of arthritis and psoriasis .

Polymer Science Applications

Radical Trapping

The stability of this compound makes it an effective radical trap in polymerization processes. It has been utilized to investigate the kinetics of radical reactions, particularly in nitroxide-mediated polymerization (NMP). The compound acts as a stable nitroxide radical that can capture free radicals generated during polymerization reactions .

Data Table: Kinetic Parameters in Radical Reactions

| Reaction Type | Radical Trap Used | Rate Constant (k) | Reference |

|---|---|---|---|

| NMP with styrene | This compound | k≈106 M−1s−1 | Solomon et al., 2001 |

| Free radical polymerization | Various nitroxides | Variable | Macromolecules, 2006 |

Environmental Applications

Stability Studies

The compound's stability under various environmental conditions has been assessed using capillary gas chromatography (GC). It remains stable at elevated temperatures (up to 160°C), making it suitable for applications where thermal stability is crucial .

Análisis De Reacciones Químicas

General Reactivity of Isoindoline Derivatives

Isoindoline scaffolds exhibit diverse reactivity, particularly in redox and substitution reactions. For example:

-

Oxidation : Tetramethyl-substituted isoindolines, such as 1,1,3,3-tetramethylisoindolin-2-yloxyl, undergo redox reactions with measured oxidation potentials in acetonitrile (e.g., Eox=+0.78V vs. SCE) . This suggests that 2-ethoxy-1,1,3,3-tetramethylisoindoline may participate in electron-transfer processes under similar conditions.

-

Radical Stability : The tetramethyl groups enhance steric protection, stabilizing nitroxide radicals derived from isoindoline .

Ethoxy Group Reactivity

The ethoxy (-OCH2CH3) substituent in isoindoline derivatives is prone to nucleophilic substitution or cleavage:

-

Acid/Base Hydrolysis : Ethoxy groups in aromatic systems (e.g., 2-ethoxy-1,3-dimethylbenzene) hydrolyze under acidic conditions to yield phenolic derivatives . Analogous reactivity is plausible for ethoxy-substituted isoindolines.

-

Coupling Reactions : Ethoxycarbonyl derivatives like 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) act as coupling agents in peptide synthesis , suggesting potential utility of ethoxyisoindolines in similar transformations.

Key Research Findings

-

Redox Behavior : Isoindoline nitroxides exhibit tunable oxidation potentials influenced by substituents. For example, electron-withdrawing groups lower Eox .

-

Steric Effects : Bulky substituents (e.g., tetramethyl groups) hinder dimerization and enhance stability .

-

Synthetic Limitations : Secondary alkyl halides show lower yields in dithiolane formation compared to primary analogs , suggesting similar challenges in isoindoline functionalization.

Propiedades

Número CAS |

156423-97-1 |

|---|---|

Fórmula molecular |

C14H21NO |

Peso molecular |

219.32 g/mol |

Nombre IUPAC |

2-ethoxy-1,1,3,3-tetramethylisoindole |

InChI |

InChI=1S/C14H21NO/c1-6-16-15-13(2,3)11-9-7-8-10-12(11)14(15,4)5/h7-10H,6H2,1-5H3 |

Clave InChI |

VBPGVTUHXAVSAM-UHFFFAOYSA-N |

SMILES |

CCON1C(C2=CC=CC=C2C1(C)C)(C)C |

SMILES canónico |

CCON1C(C2=CC=CC=C2C1(C)C)(C)C |

Sinónimos |

1H-Isoindole,2-ethoxy-2,3-dihydro-1,1,3,3-tetramethyl-(9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.